
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol ist eine komplexe organische Verbindung, die sich durch ihre einzigartige chemische Struktur auszeichnet. Diese Verbindung ist bekannt für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Azofarbstoffverbindung. Der Prozess beinhaltet im Allgemeinen die folgenden Schritte:
Diazotierung: Das Ausgangsmaterial, 2-Chlor-4-(methylsulfonyl)anilin, wird bei niedrigen Temperaturen mit Natriumnitrit und Salzsäure diazotiert.
Kupplungsreaktion: Das gebildete Diazoniumsalz wird dann in einem alkalischen Medium mit 3-Methylphenol gekoppelt, um die Azofarbstoffverbindung zu bilden.
Alkylierung: Die Azofarbstoffverbindung wird dann in Gegenwart einer Base mit 2-Chlorethylaminhydrochlorid alkyliert, um das Endprodukt 2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Azo-Bindung aufbrechen, was zur Bildung der entsprechenden Amine führt.
Substitution: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid werden oft eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften, untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: In der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von 2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Azo-Gruppe kann in biologischen Systemen reduziert werden, was zur Freisetzung von aktiven Aminen führt, die ihre Wirkungen über verschiedene Wege entfalten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-4-(methylsulfonyl)anilin
- 3-Methylphenol
- 2-Chlorethylaminhydrochlorid
Einzigartigkeit
2-((4-((2-Chlor-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
84560-05-4 |
|---|---|
Molekularformel |
C18H22ClN3O3S |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22ClN3O3S/c1-4-22(9-10-23)14-5-7-17(13(2)11-14)20-21-18-8-6-15(12-16(18)19)26(3,24)25/h5-8,11-12,23H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
JSZKAMXXRVTMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


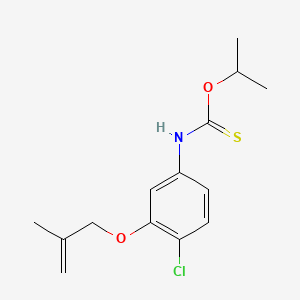


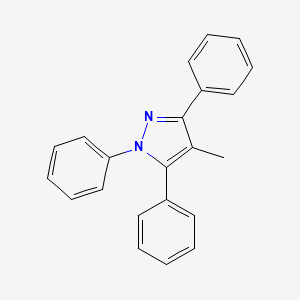
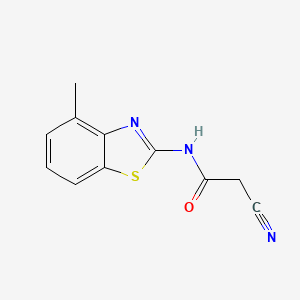

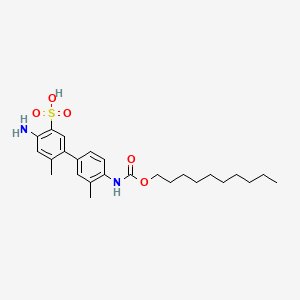
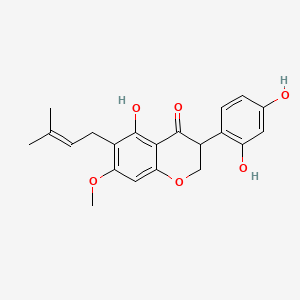
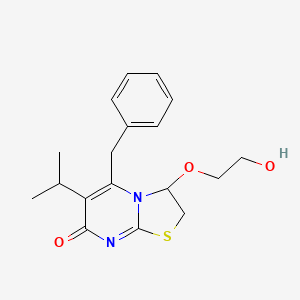

![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

